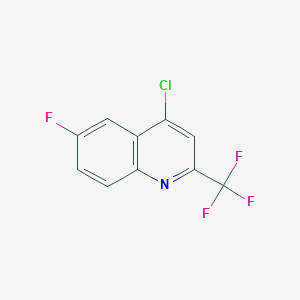

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

4-chloro-6-fluoro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIVSENQFPJREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371465 | |

| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59611-55-1 | |

| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59611-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its significant applications in modern research and development.

Core Compound Identification

CAS Number: 59611-55-1[1]

Molecular Structure:

-

IUPAC Name: this compound[1]

-

Canonical SMILES: FC1=CC=C2N=C(C(F)(F)F)C=C(Cl)C2=C1[1]

-

InChI: InChI=1S/C10H4ClF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H[1]

The structure of this compound, characterized by a quinoline core substituted with chloro, fluoro, and trifluoromethyl groups, makes it a highly versatile reagent. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in drug design.[2]

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₄ClF₄N | [1] |

| Molecular Weight | 249.59 g/mol | |

| CAS Number | 59611-55-1 | [1] |

| Appearance | Solid | |

| Melting Point | 78 to 81°C | |

| Purity | ≥95.0% | |

| MDL Number | MFCD00276579 | [1] |

| EINECS Number | 671-984-2 | [1] |

Synthetic Pathway and Experimental Protocol

A proposed synthetic workflow is illustrated below.

References

Navigating the Solubility Landscape of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline in organic solvents. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this particular compound. This suggests that the solubility profile of this compound may not be extensively characterized or publicly documented.

However, to provide valuable insights for researchers, this guide presents solubility data for a structurally analogous compound, 4-Chloro-7-(trifluoromethyl)quinoline. Furthermore, a detailed, generalized experimental protocol for determining the solubility of quinoline derivatives is provided. This methodology can be readily adapted to ascertain the solubility of this compound in various organic solvents of interest.

Data on a Structurally Related Analog

While specific data for this compound is unavailable, the solubility of the related compound, 4-Chloro-7-(trifluoromethyl)quinoline, offers a useful reference point. The trifluoromethyl group's position on the quinoline ring differs, which will influence solubility, but this data provides a preliminary indication of its potential behavior in certain organic solvents.

Table 1: Solubility of 4-Chloro-7-(trifluoromethyl)quinoline

| Solvent | Temperature (°C) | Solubility |

| Chloroform | Not Specified | 25 mg/mL[1] |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a compound like this compound in an organic solvent. This method, often referred to as the shake-flask method, is a standard approach to ascertain equilibrium solubility.

I. Materials and Equipment

-

Test Compound: this compound

-

Solvents: High-purity organic solvents of interest (e.g., ethanol, methanol, acetone, acetonitrile, chloroform, dimethyl sulfoxide)

-

Analytical Balance: Capable of measuring to at least 0.1 mg

-

Vials: Glass vials with screw caps and PTFE septa

-

Thermostatic Shaker/Incubator: To maintain a constant temperature and provide agitation

-

Centrifuge: To separate undissolved solid

-

Syringes and Syringe Filters: (e.g., 0.22 µm PTFE) to remove particulate matter

-

Volumetric Flasks and Pipettes: For accurate dilutions

-

High-Performance Liquid Chromatography (HPLC) System: With a suitable detector (e.g., UV-Vis) and column for quantification

II. Procedure

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of the test compound in the chosen solvent at a known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that are expected to bracket the solubility of the compound.

-

-

Sample Preparation:

-

Add an excess amount of the solid test compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

-

Record the total weight of the compound added.

-

Add a known volume or weight of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can determine the minimum time required to reach equilibrium.

-

-

Sample Clarification:

-

After the equilibration period, remove the vials from the shaker and allow them to stand briefly.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the test compound in the diluted supernatant from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original (undiluted) supernatant by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

-

Below is a graphical representation of the experimental workflow for determining solubility.

Conclusion

While direct, published solubility data for this compound remains elusive, this guide provides a practical framework for researchers. By referencing the solubility of a structural analog and employing the detailed experimental protocol, scientists and drug development professionals can systematically and accurately determine the solubility of this compound in relevant organic solvents. This foundational data is critical for subsequent formulation development, reaction chemistry, and various other research applications.

References

Spectroscopic Profile of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document extrapolates expected spectral characteristics based on data from structurally similar quinoline derivatives and fundamental principles of spectroscopic analysis. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the quinoline core and data reported for analogous compounds.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ¹⁹F NMR (Fluorine) | ||

| Position | Predicted δ (ppm) | Position | Predicted δ (ppm) | Position |

| H-3 | 7.8 - 8.0 | C-2 | 145 - 148 (q) | 6-F |

| H-5 | 7.9 - 8.1 | C-3 | 120 - 123 | 2-CF₃ |

| H-7 | 7.5 - 7.7 (d) | C-4 | 148 - 151 | |

| H-8 | 8.2 - 8.4 (d) | C-4a | 125 - 128 | |

| C-5 | 128 - 131 (d) | |||

| C-6 | 160 - 163 (d, ¹JCF) | |||

| C-7 | 115 - 118 (d) | |||

| C-8 | 130 - 133 | |||

| C-8a | 147 - 150 | |||

| CF₃ | 120 - 123 (q, ¹JCF) |

Chemical shifts (δ) are referenced to TMS (¹H and ¹³C) and CFCl₃ (¹⁹F). Coupling patterns are abbreviated as: q = quartet, d = doublet. J-coupling constants are not predicted but would be observable.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3100 - 3000 | Medium |

| C=N stretching | 1620 - 1580 | Medium to Strong |

| C=C stretching (aromatic) | 1600 - 1450 | Medium to Strong |

| C-F stretching (aryl-F) | 1250 - 1200 | Strong |

| C-F stretching (CF₃) | 1180 - 1130 | Very Strong |

| C-Cl stretching | 850 - 800 | Medium |

| C-H out-of-plane bending | 900 - 650 | Medium to Strong |

Table 3: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 249, 251 | Molecular ion peak with isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| [M-Cl]⁺ | 214 | Loss of chlorine radical. |

| [M-CF₃]⁺ | 180 | Loss of trifluoromethyl radical. |

| [M-F]⁺ | 230 | Loss of fluorine radical from the quinoline ring. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2.1.2 Data Acquisition

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Proton decoupling may be applied to simplify the spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2.2.2 Data Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

Mass Spectrometry (MS)

2.3.1 Sample Preparation

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent or a solvent mixture compatible with the ionization source.

-

If using electrospray ionization (ESI), a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

2.3.2 Data Acquisition

-

Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and often provides rich fragmentation patterns. ESI is a softer ionization technique suitable for a wider range of compounds and is commonly coupled with liquid chromatography.

-

Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or other prominent fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Caption: A flowchart illustrating the process of chemical analysis.

The Quinoline Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance the pharmacological properties of bioactive molecules, including metabolic stability, lipophilicity, and target binding affinity. This technical guide explores the potential applications of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline as a key building block in drug discovery. While direct biological data for this specific compound is limited in publicly available literature, this document extrapolates its potential based on the well-documented activities of structurally related quinoline derivatives. We will delve into its synthetic routes, potential therapeutic applications with supporting data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Introduction: The Quinoline Core in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a fundamental structural motif in a vast array of pharmaceuticals.[1] Its derivatives have shown a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2] The versatility of the quinoline ring system allows for substitutions at various positions, enabling fine-tuning of its physicochemical and pharmacological profiles.

The introduction of fluorine and trifluoromethyl (-CF3) groups is a widely employed strategy in modern medicinal chemistry to optimize drug candidates.[3] The trifluoromethyl group, in particular, is known to enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability.[4] The electron-withdrawing nature of these substituents can also influence the pKa of the quinoline nitrogen, affecting its interaction with biological targets.

This compound combines these advantageous features, making it a highly promising starting material for the synthesis of novel therapeutic agents. The chlorine atom at the 4-position is a key reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of various side chains to explore structure-activity relationships (SAR).

Synthesis of this compound

The synthesis of 4-chloroquinolines is a well-established process in organic chemistry. A common approach involves the cyclization of an appropriately substituted aniline derivative, followed by chlorination. A general synthetic pathway is outlined below.

A plausible synthetic route to this compound would likely start from 4-fluoroaniline. This would undergo reaction with a suitable three-carbon building block to form a β-anilinoacrylate intermediate, which is then cyclized, often under acidic conditions, to yield the corresponding 4-hydroxyquinoline. Subsequent chlorination, typically with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), would afford the final product. A patent for a general process for preparing 4-chloroquinolines suggests reacting a β-(anilino)-propanoic acid derivative with a chlorination agent in the presence of an oxidation agent.[5]

References

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. chemimpex.com [chemimpex.com]

- 5. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

The Trifluoromethylquinoline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Substituted Trifluoromethylquinolines for Researchers, Scientists, and Drug Development Professionals.

Introduction

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful strategy to enhance the pharmacological properties of these molecules.[3][4] The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, can significantly modulate a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5] This guide provides a comprehensive overview of the diverse biological activities of substituted trifluoromethylquinolines, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into their mechanisms of action, present quantitative activity data, and detail the experimental protocols used for their evaluation.

Anticancer Activity

Trifluoromethylquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[5][6] Their mechanisms of action are often centered on the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.[1]

Kinase Inhibition: A Primary Anticancer Mechanism

A predominant mechanism through which trifluoromethylquinolines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[7][8]

c-Met Kinase: Several 3,5,7-trisubstituted trifluoromethylquinolines have been identified as highly potent inhibitors of the c-Met receptor tyrosine kinase, with IC50 values in the nanomolar range.[1][9] The HGF/c-Met signaling pathway is often dysregulated in various cancers, promoting tumor growth and invasion.[1] For instance, compound 21b from one study demonstrated exceptional potency and selectivity for c-Met, leading to significant tumor growth inhibition in xenograft models.[9]

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently hyperactivated in cancer.[1] Molecular docking studies have suggested that certain trifluoromethylquinolines carrying a benzenesulfonamide moiety may exert their cytotoxic effects by targeting PI3K.[6] Dactolisib, a quinoline derivative, has shown high selectivity and potency against PI3K/mTOR kinases.[1]

Epidermal Growth Factor Receptor (EGFR): Quinoline-based compounds have also been developed as inhibitors of EGFR, a key driver in many epithelial cancers.[1] Schiff's base derivatives of quinoline have shown promising EGFR inhibitory activity.[1]

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): Recent research has identified 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.[10][11] Compound 8b from a recent study showed potent efficacy against four cancer cell lines and significant anti-cancer effects in a PC3 xenograft mouse model by targeting SGK1.[11]

The following diagram illustrates a generalized signaling pathway targeted by trifluoromethylquinoline kinase inhibitors.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Fluorine and Trifluoromethyl Groups in Quinoline Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad pharmacological potential. The strategic incorporation of fluorine and trifluoromethyl (CF3) groups has emerged as a powerful approach to modulate and enhance the bioactivity of quinoline derivatives, leading to the development of potent therapeutic agents. This technical guide provides a comprehensive overview of the influence of these moieties on the anticancer, antimicrobial, and anti-inflammatory properties of quinolines, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Impact of Fluorination on Quinoline Bioactivity

The introduction of fluorine atoms into the quinoline ring system significantly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can profoundly enhance the therapeutic efficacy of the parent compound.

Enhancing Anticancer Potency

Fluorinated quinoline derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The presence of fluorine can lead to improved potency and selectivity. For instance, certain fluorinated quinolines have shown potent activity against triple-negative breast cancer (TNBC) cells.[1][2][3] The ester group, in conjunction with fluorine substitution, appears to be crucial for this anticancer activity.[1][2][3]

Broadening the Antimicrobial Spectrum

The most well-known application of fluorination in quinolines is in the development of fluoroquinolone antibiotics. The fluorine atom at the C-6 position is a key determinant of their potent antibacterial activity. This substitution enhances the binding of the quinolone to bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[4][5][6][7][8] This class of antibiotics exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[9][10]

Modulating Inflammatory Responses

Beyond their direct antimicrobial and anticancer effects, fluoroquinolones have been shown to possess immunomodulatory properties. They can influence inflammatory responses by modulating cytokine production and interfering with key signaling pathways such as the NF-κB pathway. This anti-inflammatory activity adds another dimension to their therapeutic potential.

The Strategic Incorporation of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is another critical substituent in the design of bioactive quinolines. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability and cell permeability, crucial attributes for effective drug candidates.

Driving Anticancer Activity

Trifluoromethylated quinolines have emerged as a promising class of anticancer agents. The CF3 group can enhance the binding affinity of these compounds to various biological targets, including kinases and tubulin. Several 2,8-bis(trifluoromethyl)-4-substituted quinolines have shown potent antiproliferative activity against human cancer cell lines.

Expanding Antimicrobial and Antiviral Potential

The CF3 group has also been incorporated into quinoline structures to develop novel antimicrobial and antiviral agents. For example, 2,8-bis(trifluoromethyl)quinoline derivatives have shown activity against Plasmodium falciparum, the parasite responsible for malaria.[11] Furthermore, a trifluoromethyl-containing quinoline derivative has been identified as a potential inhibitor of proteins involved in SARS-CoV-2 assembly.[12]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of fluorine and trifluoromethyl-substituted quinoline derivatives, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Fluorinated and Trifluoromethylated Quinoline Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Quinoline 6a | MDA-MB-468 (TNBC) | 2.5-5 | [1][2][3] |

| Fluorinated Quinoline 6b | MDA-MB-468 (TNBC) | 2.5-5 | [1][2][3] |

| Fluorinated Quinoline 6d | MDA-MB-468 (TNBC) | 2.5-5 | [1][2][3] |

| Fluorinated Quinoline 6f | MDA-MB-468 (TNBC) | 2.5-5 | [1][2][3] |

| 2,8-bis(trifluoromethyl)-4-substituted quinoline 5a | HL-60 (Leukemia) | 19.88 | |

| 2,8-bis(trifluoromethyl)-4-substituted quinoline 5g | HL-60 (Leukemia) | Potent | |

| Quinoline-4-carboxylic acid derivative 3a | K-562 (Leukemia) | 0.61 | [13] |

| 4-Quinolone derivative 5a | K-562 (Leukemia) | 6.45 | [13] |

| Azo derivative with trifluoromethoxy group 7b | HepG-2, HCT-116, MCF-7 | 1.82-8.06 µg/mL | [14] |

Table 2: Antimicrobial Activity of Fluoroquinolone Derivatives (MIC Values)

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Ciprofloxacin | E. coli | ≤ 0.25 | [15][16] |

| Levofloxacin | E. coli | ≤ 0.25 | [15] |

| Ciprofloxacin | P. aeruginosa | ≤ 0.5 | [16] |

| Levofloxacin | P. aeruginosa | ≤ 1 | [15] |

| Quinolone coupled hybrid 5d | Gram-positive & Gram-negative strains | 0.125–8 | [17] |

| Quinolone-3-carbonitrile derivatives | Various bacterial strains | 3.13 - 100 µM | [9] |

| Rhodanine incorporated quinolines | M. tuberculosis H37Ra | 1.66–9.57 | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated and trifluoromethylated quinoline derivatives.

Synthesis of Fluorinated Quinoline Derivatives

General Procedure for the Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (Intermediate 1): [19]

-

In a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).

-

Heat the mixture at 150 °C.

-

After the reaction is complete, cool the mixture to room temperature.

-

Place the flask in an ice bath and adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution.

-

Filter the resulting solid and dry to obtain 8-fluoro-2,3-dimethylquinolin-4-ol.

General Procedure for the Synthesis of Target Ester Compounds: [19]

-

In a 50 mL round-bottomed flask, add intermediate 1 (0.20 g, 1.05 mmol), the desired substituted benzoic acid (1.16 mmol), EDC•HCl (0.24 g, 1.26 mmol), 4-dimethylaminopyridine (DMAP) (0.13 g, 1.05 mmol), and DMF (10 mL).

-

Stir the mixture at room temperature.

-

Upon completion of the reaction, add water (30 mL) and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic phases, wash with saturated brine (3 x 10 mL), and dry over anhydrous sodium sulfate.

-

Filter and purify the product by column chromatography.

Biological Evaluation Protocols

Anticancer Activity: MTT Cytotoxicity Assay: [13][20][21][22]

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination): [10][18][23]

-

Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Perform serial two-fold dilutions of the test quinoline derivative in the broth directly in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The bioactivity of fluorinated and trifluoromethylated quinolines is underpinned by their interaction with specific cellular targets and modulation of key signaling pathways.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effects by targeting DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining DNA topology during replication. The drugs stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[4][5][6][7][8]

Mechanism of Fluoroquinolone Antibacterial Activity.

Targeting Cancer-Related Kinase Signaling Pathways

Many quinoline derivatives, including those with fluorine and trifluoromethyl groups, function as kinase inhibitors, targeting critical signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.[24][25][26]

Inhibition of Cancer Signaling Pathways by Quinoline Derivatives.

Modulation of the NF-κB Inflammatory Pathway

The immunomodulatory effects of some fluoroquinolones are mediated through their influence on the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines.

Modulation of the NF-κB Signaling Pathway by Fluoroquinolones.

Conclusion

The incorporation of fluorine and trifluoromethyl groups into the quinoline scaffold is a highly effective strategy for the development of potent and selective therapeutic agents. These modifications have been shown to significantly enhance the anticancer, antimicrobial, and anti-inflammatory activities of quinoline derivatives. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a valuable resource for researchers and drug development professionals working to harness the full therapeutic potential of these versatile compounds. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and improved quinoline-based drugs for a wide range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Print Article | Clinical Medicine & Research [clinmedres.org]

- 16. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of fluorinated quinoline synthesis

An In-depth Technical Guide on the Discovery and History of Fluorinated Quinoline Synthesis

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle first isolated from coal tar in 1834, is a cornerstone of medicinal chemistry.[1] The introduction of fluorine atoms into this structure led to the development of fluoroquinolones, a powerful class of synthetic broad-spectrum antibiotics that have had a profound impact on treating bacterial infections.[2][3] This technical guide provides a comprehensive overview of the historical discovery and the evolution of fluorinated quinoline synthesis, detailing the foundational chemical reactions, key milestones, and experimental protocols that have enabled the creation of these vital therapeutic agents.

The Genesis of Quinolone Antibiotics: From Nalidixic Acid to Fluoroquinolones

The story of quinolone antibiotics begins not with a targeted design but with a serendipitous discovery. The subsequent strategic incorporation of fluorine revolutionized the field, dramatically enhancing the potency and spectrum of this class of drugs.

The Serendipitous Discovery of Nalidixic Acid

In the late 1950s and early 1960s, during the synthesis of the antimalarial drug chloroquine, a byproduct was isolated and identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[4] This compound exhibited modest antibacterial properties and served as the lead structure for further development. This research led to the creation of nalidixic acid, the first quinolone antibiotic, which was introduced in 1962.[4][5] While effective against Gram-negative bacteria for urinary tract infections, its use was limited by a narrow spectrum and the rapid development of bacterial resistance.[6]

The Fluorine Revolution: Norfloxacin and Ciprofloxacin

Significant advancements occurred in the late 1970s and 1980s. Researchers discovered that introducing a fluorine atom at the C-6 position of the quinolone ring and a piperazine ring at the C-7 position dramatically increased antimicrobial potency and broadened the spectrum of activity.[2][7] This led to the synthesis of norfloxacin in 1978, the first of the "fluoroquinolones".[5][8] Norfloxacin showed increased activity against both Gram-negative and Gram-positive bacteria.[9]

Building on this success, further modification led to the synthesis of ciprofloxacin in 1983 by adding a cyclopropyl group to the N-1 position.[2][5] Ciprofloxacin exhibited even greater potency and became one of the most widely used antibiotics for treating a variety of serious bacterial infections.[8][10]

Core Synthetic Strategies for the Fluorinated Quinolone Scaffold

The construction of the core quinoline ring system is the foundation of fluoroquinolone synthesis. Several classical named reactions have been adapted and refined for the efficient synthesis of fluorinated intermediates.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is one of the most fundamental and widely used methods for synthesizing the 4-hydroxyquinoline-3-carboxylic acid scaffold, which is central to all fluoroquinolone antibiotics.[11][12] The reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinolone ring.[12][13]

Mechanism Overview: The process begins with the nucleophilic substitution of the ethoxy group from EMME by the aniline's nitrogen.[12] The resulting anilinomethylene malonate intermediate then undergoes a high-temperature, 6-electron cyclization (benzannulation), followed by the elimination of ethanol to form the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[11][12]

Experimental Protocol 1: Synthesis of Ethyl 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate via Gould-Jacobs Reaction [13]

-

Step 1: Condensation: A mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME) is heated at approximately 145°C for about one hour without a solvent. This forms the intermediate, 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.[13]

-

Step 2: Cyclization: The intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether, and heated to around 250°C. This high temperature induces thermal cyclization to form the quinolone ring system.[13]

-

Step 3: Isolation and Purification: After the reaction is complete, the mixture is cooled. The resulting solid mass is washed with a solvent like acetone to remove the diphenyl ether and any unreacted starting materials, yielding the crude product as a white to pale yellow solid.[13]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes Aniline [label="Substituted Aniline\n(e.g., 3-Chloro-4-fluoroaniline)"]; EMME [label="Diethyl Ethoxymethylenemalonate\n(EMME)"]; Intermediate [label="Anilinomethylene\nMalonate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Thermal Cyclization\n(~250°C in Diphenyl Ether)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ethyl 4-Oxo-1,4-dihydro-\nquinoline-3-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aniline -> Intermediate [label="+ EMME\n- EtOH"]; EMME -> Intermediate; Intermediate -> Cyclization [style=dashed]; Cyclization -> Product [label="- EtOH"]; } caption [label="Gould-Jacobs Reaction Pathway.", shape=plaintext, fontsize=10];

The Combes Quinoline Synthesis

First reported by Combes in 1888, this reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[14][15] The resulting Schiff base intermediate undergoes ring closure to form a substituted quinoline.[14] This method is particularly useful for preparing 2,4-substituted quinolines.[14] Modifications using polyphosphoric acid (PPA) have been shown to be effective for synthesizing trifluoromethyl-substituted quinolines.[14]

The Friedländer Annulation

The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone).[16] The reaction, typically catalyzed by acids or bases, proceeds via an aldol condensation followed by cyclization and dehydration to yield a substituted quinoline.[16][17] It is one of the most classic and efficient methods for quinoline synthesis.[17]

The Skraup Synthesis

The Skraup synthesis, discovered in 1880, is one of the oldest methods for preparing the parent quinoline ring.[1][18] It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[18][19] The reaction is notoriously vigorous and often requires a moderator like ferrous sulfate.[18] While historically significant, the harsh conditions make it less suitable for the synthesis of complex, highly functionalized fluoroquinolones compared to the Gould-Jacobs reaction.

Case Study: Synthesis of Ciprofloxacin

The synthesis of ciprofloxacin is a multi-step process that perfectly illustrates the application of the Gould-Jacobs reaction followed by subsequent modifications to introduce the key functional groups responsible for its high antibacterial activity.

Synthetic Pathway Overview

A common route to ciprofloxacin begins with a fluorinated and chlorinated benzoyl chloride. The synthesis proceeds through the formation of the quinolone core, N-alkylation with a cyclopropyl group, and finally, a crucial nucleophilic aromatic substitution to add the piperazine moiety at the C-7 position.[20]

Table 1: Quantitative Data for Key Ciprofloxacin Synthesis Steps

| Step | Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| 1. Enamine Formation | 2,4-dichloro-5-fluoro benzoyl chloride, 3-dimethylamino-acrylic acid methyl ester | Toluene, Triethylamine, 80-85°C | Enamine Intermediate | Not specified | [20] |

| 2. Cyclization | Enamine Intermediate, Cyclopropylamine | Potassium carbonate, DMF | Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Not specified | [20] |

| 3. Nucleophilic Substitution | Quinolone Intermediate from Step 2, Piperazine | DMSO, 90°C | Ciprofloxacin Methyl Ester | Not specified | [20] |

| 4. Hydrolysis | Ciprofloxacin Methyl Ester | 4 N HCl (pH adjustment) | Ciprofloxacin | Not specified | [20] |

Experimental Protocol 2: Representative Synthesis of Ciprofloxacin [20]

-

Step 1: Acylation and Enamine Formation: 2,4-dichloro-5-fluoro benzoyl chloride is reacted with 3-dimethylamino-acrylic acid methyl ester in toluene with triethylamine. The mixture is then heated to 80-85°C for 4 hours to form the enamine intermediate.[20]

-

Step 2: Cyclization/Ring Closure: Cyclopropylamine is added to the reaction mixture, followed by potassium carbonate and N,N-dimethylformamide (DMF). The mixture is heated to 120-125°C for 4 hours to induce ring closure, forming the core quinolone structure: methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[20]

-

Step 3: Nucleophilic Substitution: The quinolone intermediate is dissolved in dimethyl sulfoxide (DMSO), and piperazine is added. The mixture is heated to 90°C. The piperazine displaces the chlorine atom at the C-7 position.[20]

-

Step 4: Work-up and Isolation: After the reaction is complete, the mixture is cooled. The pH is adjusted to 7 with hydrochloric acid, causing the ciprofloxacin to precipitate. The solid is filtered, washed with water and acetone, and dried to yield the final product.[20]

// Node styles start [label="Start:\n2,4-dichloro-5-fluoro\nbenzoyl chloride", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="1. Acylation &\nEnamine Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Cyclization with\nCyclopropylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Quinolone Core\n(7-chloro derivative)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="3. Nucleophilic Substitution\nwith Piperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="4. Hydrolysis &\nPurification", fillcolor="#F1F3F4", fontcolor="#202124"]; end_product [label="Final Product:\nCiprofloxacin", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> intermediate; intermediate -> step3; step3 -> step4; step4 -> end_product; }

caption [label="Ciprofloxacin Synthesis Workflow.", shape=plaintext, fontsize=10];

Structure-Activity Relationship and Milestones

The evolution from the first-generation quinolones to the highly potent fourth-generation fluoroquinolones is a testament to the power of medicinal chemistry and structure-activity relationship (SAR) studies. Key structural modifications were systematically explored to enhance the antibacterial spectrum, improve pharmacokinetics, and overcome resistance.

-

N-1 Substituent: The addition of an ethyl group (Norfloxacin) and later a cyclopropyl group (Ciprofloxacin) at this position significantly increased antibacterial potency.[21]

-

C-6 Fluoro Group: The introduction of a fluorine atom is the defining feature of fluoroquinolones, leading to a dramatic increase in spectrum and potency by improving bacterial cell penetration and DNA gyrase inhibition.[2][7]

-

C-7 Substituent: The addition of a piperazine ring at this position was critical for enhancing activity, particularly against Pseudomonas aeruginosa.[9]

// Node styles node_gen1 [fillcolor="#F1F3F4", fontcolor="#202124"]; node_gen2 [fillcolor="#FBBC05", fontcolor="#202124"]; node_gen3 [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Nalidixic [label="Nalidixic Acid (1962)\n- Narrow Spectrum\n- No Fluorine", style=filled, fillcolor="#D3D3D3", fontcolor="#202124"]; Norfloxacin [label="Norfloxacin (1978)\n- C-6 Fluoro Group\n- C-7 Piperazine", ...node_gen2]; Ciprofloxacin [label="Ciprofloxacin (1983)\n- N-1 Cyclopropyl Group", ...node_gen3];

// Edges Nalidixic -> Norfloxacin [label=" Introduction of\n F and Piperazine ", color="#EA4335"]; Norfloxacin -> Ciprofloxacin [label=" N-1 Alkylation ", color="#4285F4"]; }

caption [label="Evolution of Early Fluoroquinolones.", shape=plaintext, fontsize=10];

Conclusion

The discovery and development of fluorinated quinoline synthesis represent a landmark achievement in medicinal chemistry. From the initial serendipitous finding of nalidixic acid, a systematic and rational approach to chemical synthesis, guided by classical reactions like the Gould-Jacobs synthesis, has led to the creation of a powerful class of antibiotics. The strategic incorporation of fluorine and other key functional groups transformed a compound with modest activity into life-saving drugs like ciprofloxacin. The history of fluoroquinolones underscores the critical interplay between synthetic organic chemistry, mechanistic understanding, and the relentless pursuit of therapeutic innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Etymologia: Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]

- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 15. Combes Quinoline Synthesis [drugfuture.com]

- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Skraup reaction - Wikipedia [en.wikipedia.org]

- 19. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis of novel 5-fluoro analogues of norfloxacin and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

This guide provides comprehensive safety and handling information for 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline, tailored for researchers, scientists, and professionals in drug development. The following sections detail hazard identification, protective measures, emergency procedures, and proper storage and disposal of this compound.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Classification:

Based on available data, this compound is classified as:

-

Toxic if swallowed [1]

Structurally similar compounds exhibit the following hazards:

-

One related compound is noted to cause severe skin burns and eye damage[6]

Hazard Communication:

The following pictogram and signal word are associated with this chemical's toxicity:

| Pictogram | Signal Word | Hazard Statement |

| GHS06: Toxic | Danger | H301 - Toxic if swallowed[1] |

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₄ClF₄N | [1] |

| Molecular Weight | 249.59 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 78 to 81°C | [1] |

| Purity | 95.0% | [1] |

Exposure Controls and Personal Protection

To minimize exposure risks, stringent adherence to the following control measures and use of personal protective equipment (PPE) is mandatory.

Engineering Controls:

-

Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[3][4][7]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

| PPE Type | Specifications |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[2][7] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. For extensive handling, a full chemical-resistant suit may be necessary.[2][7] |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[2][7] |

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

First-Aid Measures

In the event of exposure, immediate medical attention is crucial.

| Exposure Route | First-Aid Procedure |

| Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[6] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][8] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7] |

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

Specific Hazards:

-

During a fire, irritating and toxic gases may be generated.

Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Personal Precautions:

-

Evacuate personnel to a safe area.

-

Wear appropriate PPE as described in Section 3.[7]

Environmental Precautions:

-

Prevent the substance from entering drains or waterways.

Methods for Cleaning Up:

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][4][7]

-

For large spills, follow the same procedure and ensure the area is well-ventilated.

Spill Response Protocol

The following diagram outlines the steps for responding to a spill of this compound.

Caption: Protocol for responding to a chemical spill.

Handling and Storage

Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust or fumes.[7]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the work area.[4]

Storage:

-

Store away from incompatible materials.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

Toxicological Information

There is limited quantitative toxicological data available for this compound.

-

Acute Oral Toxicity: Toxic if swallowed.[1] Specific LD50 data is not available.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[5]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.

Ecological Information

No specific ecological data is available for this compound. It is advised to prevent its release into the environment.

Disposal Considerations

-

Dispose of this chemical and its container through a licensed professional waste disposal service.[3][5]

-

Do not allow it to enter the sewage system.

Transport Information

For a structurally similar compound, the following transport information is provided and should be used as a guideline:

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT | UN2811 | Toxic solids, organic, n.o.s. | 6.1 | II |

This information is for a related compound and should be verified for this compound.[5]

Logical Relationship of Hazard Mitigation

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Caption: Logical flow from hazard identification to mitigation.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. echemi.com [echemi.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. canbipharm.com [canbipharm.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. chemicalbook.com [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for the Friedländer Synthesis of Trifluoromethylquinolines

For researchers, scientists, and professionals in drug development, the Friedländer synthesis provides a robust and versatile methodology for the preparation of quinoline scaffolds. The incorporation of a trifluoromethyl (CF₃) group into the quinoline core is of particular interest as it can significantly enhance the pharmacological properties of the molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document offers detailed experimental protocols for the synthesis of trifluoromethyl-substituted quinolines via the Friedländer annulation and related cyclization reactions, presents comparative data for different synthetic approaches, and provides visualizations of the synthetic workflow and reaction mechanism.

Data Presentation

The selection of a synthetic protocol for trifluoromethylquinolines can be guided by factors such as desired yield, reaction time, and available equipment. The following table summarizes quantitative data from representative experimental protocols.

| Protocol | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Polyphosphoric Acid (PPA) | None | 120-150 | 2-4 h | 75-85 |

| 2 | Acetic Acid (Microwave) | Acetic Acid | 160 | 5 min | ~90 |

| 3 | Potassium tert-butoxide | Toluene | Reflux | 2-6 h | 80-95 |

Experimental Protocols

The following section provides detailed, step-by-step procedures for the synthesis of trifluoromethylquinolines utilizing different catalytic systems.

Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Synthesis of 2-(Trifluoromethyl)-4-quinolone

This protocol describes the acid-catalyzed cyclization of an aniline derivative with a trifluoromethyl-containing β-ketoester to yield a 2-(trifluoromethyl)-4-quinolone.

Materials:

-

Substituted aniline (e.g., aniline, 1.0 equiv.)

-

Ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv.)

-

Polyphosphoric acid (PPA)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine the substituted aniline (1.0 equiv.) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv.).

-

Slowly add polyphosphoric acid to the reaction mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

-

Heat the reaction mixture to 120-150°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to approximately 80-90°C and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(trifluoromethyl)-4-quinolone.

Protocol 2: Microwave-Assisted Synthesis of a Substituted 4-(Trifluoromethyl)quinoline

This method utilizes microwave irradiation to rapidly synthesize a substituted quinoline from a 2-aminoaryl ketone and a trifluoromethyl ketone in the presence of acetic acid.[1]

Materials:

-

2-Aminoaryl ketone (e.g., 2-aminobenzophenone, 1.0 equiv.)

-

A ketone containing an α-methylene group and a trifluoromethyl group (e.g., 1,1,1-trifluoroacetone, 1.2 equiv.)

-

Glacial acetic acid

-

Microwave reactor

-

Water

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 equiv.) and the trifluoromethyl ketone (1.2 equiv.).

-

Add glacial acetic acid to serve as both the catalyst and the solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 160°C for 5 minutes.[1]

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Dilute the reaction mixture with dichloromethane and wash with a saturated solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired substituted 4-(trifluoromethyl)quinoline.

Protocol 3: Base-Catalyzed Synthesis of a 2-(Trifluoromethyl)quinoline

This protocol outlines a base-catalyzed intramolecular cyclization to form a 2-(trifluoromethyl)quinoline. This approach is particularly useful when the intermediate enamine is stable and readily prepared.

Materials:

-

Ethyl 3-(arylamino)-4,4,4-trifluorobut-2-enoate (1.0 equiv.)

-

Potassium tert-butoxide (1.2 equiv.)

-

Anhydrous toluene

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the ethyl 3-(arylamino)-4,4,4-trifluorobut-2-enoate in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add potassium tert-butoxide portion-wise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the progress by TLC.

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2-(trifluoromethyl)quinoline.

Mandatory Visualization

The following diagrams illustrate the general workflow and mechanism of the Friedländer synthesis.

References

Application Notes and Protocols: Suzuki Cross-Coupling Reactions of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the presence of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The fluorine and chlorine substituents on the quinoline ring provide distinct handles for further functionalization.

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are prevalent in pharmaceuticals.[2] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide.[3]

These application notes provide a detailed guide for utilizing this compound in Suzuki cross-coupling reactions. While chloroquinolines are known to be less reactive than their bromo or iodo counterparts (reactivity order: I > Br > Cl), successful coupling can be achieved with the appropriate choice of catalyst, ligand, base, and reaction conditions.[4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The choice of palladium catalyst and ligand is critical, especially for less reactive chloroquinolines.[4] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[4]

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in modern organic synthesis.[1] This reaction has found extensive application in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its broad substrate scope and functional group tolerance.[2] These application notes provide a detailed protocol and guidance for the successful amination of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline, an electron-deficient heterocyclic halide of significant interest in medicinal chemistry and drug discovery. The presence of the fluorine and trifluoromethyl substituents renders the quinoline core highly electron-deficient, influencing its reactivity in cross-coupling reactions.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cross-coupling reaction between the chloroquinoline and a primary or secondary amine in the presence of a suitable base and a phosphine ligand. The catalytic cycle, a well-established mechanism in cross-coupling chemistry, involves the following key steps:

-

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the carbon-chlorine bond of the quinoline, forming a palladium(II) intermediate.

-

Ligand Exchange/Amine Coordination: The amine substrate coordinates to the palladium(II) center.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium-amido complex, regenerating the active palladium(0) catalyst.[1]

The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivities in this transformation, particularly with an electron-deficient substrate such as this compound. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[3]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the palladium-catalyzed amination of a closely related substrate, 2-(aryl/heteroaryl)-6-bromo-4-(trifluoromethyl)quinolines, which can serve as a strong starting point for the amination of this compound.[4]

Table 1: Amination with Secondary Amines [4]

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | NaOt-Bu (2.0) | Toluene | 110 | 12 | 88 |

| 2 | Pyrrolidine | Pd₂(dba)₃ (5) | Xantphos (10) | NaOt-Bu (2.0) | Toluene | 110 | 12 | 85 |

| 3 | Piperidine | Pd₂(dba)₃ (5) | Xantphos (10) | NaOt-Bu (2.0) | Toluene | 110 | 12 | 82 |

| 4 | N-Methylaniline | Pd₂(dba)₃ (5) | Xantphos (10) | NaOt-Bu (2.0) | Toluene | 110 | 12 | 75 |

Table 2: Amination with Primary Amines

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | 78 |

| 2 | p-Toluidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | 81 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 72 |

| 4 | n-Butylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 90 | 16 | 65 |

Note: The data in these tables are based on analogous reactions and should be considered as a starting point for optimization for the specific substrate this compound.

Experimental Protocols

General Considerations

The palladium-catalyzed amination is an air- and moisture-sensitive reaction. It is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.

Protocol 1: General Procedure for the Amination of this compound with Secondary Amines

This protocol is adapted from procedures for the amination of similar heteroaryl chlorides.

Materials:

-

This compound

-

Secondary amine (e.g., morpholine, pyrrolidine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol, 5 mol%), Xantphos (0.05 mmol, 10 mol%), and sodium tert-butoxide (1.0 mmol, 2.0 equiv.).

-

Add anhydrous toluene (5 mL) to the flask.

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (0.5 mmol, 1.0 equiv.) and the secondary amine (0.6 mmol, 1.2 equiv.) to the reaction mixture.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-substituted-6-fluoro-2-(trifluoromethyl)quinolin-4-amine.

Protocol 2: General Procedure for the Amination of this compound with Primary Amines

This protocol is based on established methods for the amination of heteroaryl halides with primary amines.[3]

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

-

Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)

-

Anhydrous dioxane or toluene

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-